3-Ethoxy-N-[(furan-2-yl)methyl]-2-propyl-2H-indazole-6-carboxamide
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Overview
Description
3-Ethoxy-N-(furan-2-ylmethyl)-2-propyl-2H-indazole-6-carboxamide is a complex organic compound characterized by its unique structure, which includes an indazole core, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-N-(furan-2-ylmethyl)-2-propyl-2H-indazole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using furan-2-ylmethyl halides.
Ethoxy Group Addition: The ethoxy group is typically introduced through an etherification reaction using ethyl halides.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with appropriate amines or amides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-N-(furan-2-ylmethyl)-2-propyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indazole or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles, electrophiles under appropriate conditions (solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Ethoxy-N-(furan-2-ylmethyl)-2-propyl-2H-indazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-N-(furan-2-ylmethyl)-2-propyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways: Biological pathways affected by the compound, leading to its observed effects (e.g., inhibition of specific enzymes, modulation of signaling pathways).
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-N-(furan-2-ylmethyl)propanamide
- 3-Ethoxy-N-(furan-2-ylmethyl)aniline
- 3-Ethoxy-N-(furan-2-ylmethyl)propan-1-amine
Uniqueness
3-Ethoxy-N-(furan-2-ylmethyl)-2-propyl-2H-indazole-6-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
919108-00-2 |
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Molecular Formula |
C18H21N3O3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-ethoxy-N-(furan-2-ylmethyl)-2-propylindazole-6-carboxamide |
InChI |
InChI=1S/C18H21N3O3/c1-3-9-21-18(23-4-2)15-8-7-13(11-16(15)20-21)17(22)19-12-14-6-5-10-24-14/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,19,22) |
InChI Key |
VDQYTJPTAAQWKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OCC |
Origin of Product |
United States |
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